Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate is a synthetic compound characterized by its intricate molecular structure. Its development is rooted in advanced organic chemistry techniques, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multi-step organic synthesis. The process begins with the selection of appropriate starting materials, often including tert-butyl acrylate and a protected hydroxy compound. Key steps involve precise control over reaction conditions, such as temperature, solvent choice, and catalysts, to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction parameters and facilitate the production of the compound on a larger scale, ensuring consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions:
Oxidation: Typically involves reagents like chromium trioxide in acetic acid.
Reduction: Can be achieved using reagents such as lithium aluminum hydride in anhydrous ether.
Substitution: Utilizes nucleophiles such as sodium azide in dimethylformamide.
Major Products Formed: Depending on the reaction type, the major products can range from oxidized derivatives with additional functional groups to reduced versions with altered oxidation states. Substitution reactions often yield compounds with different functional groups attached to the original molecular framework.
Scientific Research Applications
Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate has diverse applications across various scientific domains:
Chemistry:
Utilized as a building block in complex organic synthesis.
Serves as a reference standard in analytical chemistry.
Biology:
Employed in biochemical studies to understand enzyme interactions.
Acts as a probe in molecular biology experiments.
Medicine:
Investigated for its potential therapeutic properties in drug development.
Explored for its effects on cellular signaling pathways.
Industry:
Used in the synthesis of specialty chemicals and materials.
Integrated into the production processes of certain polymers and resins.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. Its unique structure allows it to interact with particular enzymes or receptors, influencing biochemical pathways. These interactions can alter cellular processes, making the compound valuable in studying mechanisms of disease and therapeutic interventions.
Comparison with Similar Compounds
Compared to other similar compounds, Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate stands out due to its unique stereochemistry and functional groups. Similar compounds include:
Tert-butyl (1S,5R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
Tert-butyl (1R,5R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
Tert-butyl (1S,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
Each of these compounds, while similar in structure, exhibits distinct physical and chemical properties, contributing to their unique applications and interactions in various fields.
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Properties
IUPAC Name |
tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-8-9(14)13(4,5)10(8)15/h8-10,15H,6-7H2,1-5H3/t8-,9+,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZPZBYANJOXJX-QIIDTADFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1O)CCN2C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H](C1O)CCN2C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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